6-Amino-3-chloro-2-fluorobenzonitrile
Overview
Description
6-Amino-3-chloro-2-fluorobenzonitrile, also known as 6-ACFB, is an important organic compound used in various scientific research applications. It is a colorless solid with a molecular weight of 179.5 g/mol and a melting point of 97-98 °C. 6-ACFB is a versatile building block that can be used in the synthesis of various compounds with unique properties. It is also a useful starting material for the synthesis of compounds with potential therapeutic applications. In
Scientific Research Applications
Novel CNS-Selective Cholinesterase Inhibitors
Research has explored the synthesis of novel central nervous system (CNS)-selective cholinesterase inhibitors, where compounds similar to 6-Amino-3-chloro-2-fluorobenzonitrile have been used as intermediates. These inhibitors can potentially be applied in the treatment of neurological disorders such as Alzheimer's disease. The process involves complex organic synthesis steps, indicating the role of such aminobenzonitriles in developing therapeutic agents (Nishioka, Kamada, & Kanamaru, 1992).
Chemical Fixation of Carbon Dioxide
Aminobenzonitriles have been employed as catalysts or reactants in the chemical fixation of carbon dioxide, leading to the production of quinazoline derivatives. This showcases their potential in contributing to green chemistry and carbon capture technologies. Such applications highlight the versatility of aminobenzonitriles in environmental science and sustainable chemistry (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Intramolecular Charge Transfer
Studies on planarized aminobenzonitriles, such as 6-Amino-3-chloro-2-fluorobenzonitrile, have revealed fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This property is critical for developing novel fluorescent probes and materials for sensing applications, indicating the compound's potential in analytical chemistry and material science (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).
Synthesis of Bioactive Molecules
Aminobenzonitriles serve as precursors in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. The manipulation of their chemical structure, as seen in various syntheses, underscores their importance in the pharmaceutical industry for creating novel therapeutic agents with enhanced biological activities (Peng-peng, 2013).
Mechanism of Action
Mode of Action
It is known that the compound contains functional groups such as an amino group and a nitrile group, which are often involved in interactions with biological targets .
Biochemical Pathways
It is known that similar compounds have been used in the synthesis of antifolate and antibacterial quinazoline derivatives . These compounds can interfere with folate metabolism and bacterial cell wall synthesis, respectively .
Pharmacokinetics
The compound’s molecular weight (17057 g/mol) and LogP value (251418) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
The action of 6-Amino-3-chloro-2-fluorobenzonitrile can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
6-amino-3-chloro-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKYFJYZLOWWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650224 | |
Record name | 6-Amino-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-chloro-2-fluorobenzonitrile | |
CAS RN |
1000577-64-9 | |
Record name | 6-Amino-3-chloro-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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